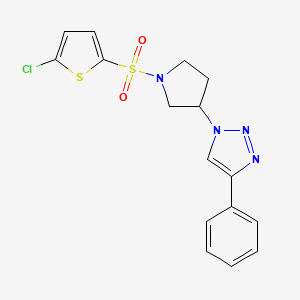

![molecular formula C22H21FN4O3S B2477051 4-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine CAS No. 862761-66-8](/img/structure/B2477051.png)

4-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

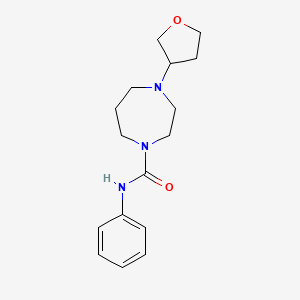

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group (-SO2-), an imidazole ring, and an oxazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The imidazole and oxazole rings are both heterocyclic compounds, which means they contain atoms of at least two different elements. This can result in unique chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in its structure. For example, the presence of the sulfonyl group could make the compound more polar and increase its solubility in water .Aplicaciones Científicas De Investigación

Synthesis and Properties

The study of sulfone derivatives, including those similar to the specified compound, involves exploring their synthesis, luminescence properties, and electronic effects. For instance, Fedyunyaeva and Shershukov (1993) discussed the formation of benzenesulfonyl halides, their spectral and luminescence properties, and how the sulfonyl group transmits electronic effects to the molecular π-electron system, demonstrating salvation fluorochromia in polar solvents (Fedyunyaeva & Shershukov, 1993). Similarly, Egolf and Bilder (1994) prepared a series of aryl imidazolyl sulfides by displacement reactions, highlighting the impact of solvent-base pairs on these reactions (Egolf & Bilder, 1994).

Catalytic Applications

The compound's derivatives, particularly those featuring the imidazole ring, have been utilized in catalysis. Davoodnia et al. (2010) utilized a Brønsted acidic ionic liquid for the green, solvent-free synthesis of tetrasubstituted imidazoles, demonstrating the catalyst's efficiency and reusability (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010). This research highlights the potential for environmentally friendly synthesis methods involving imidazole derivatives.

Antibacterial and Antifungal Activities

Sulfone derivatives containing imidazole moieties have shown promising antibacterial activities. For example, Shi et al. (2015) studied sulfone derivatives with 1,3,4-oxadiazole moieties, demonstrating significant antibacterial activity against rice bacterial leaf blight. They also explored the enhancement of plant resistance through the stimulation of superoxide dismutase (SOD) and peroxidase (POD) activities (Shi, Li, Wang, Gao, Wu, Song, & Hu, 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-(3-imidazol-1-ylpropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O3S/c1-16-3-5-17(6-4-16)20-26-22(31(28,29)19-9-7-18(23)8-10-19)21(30-20)25-11-2-13-27-14-12-24-15-27/h3-10,12,14-15,25H,2,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHKZEGDWOSKSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCN3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2476971.png)

![2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2476973.png)

![6-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B2476974.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2476978.png)

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2476985.png)

![1-benzyl-4-[(2-{[(4-fluorophenyl)methyl]sulfanyl}-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2476986.png)

![3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one](/img/structure/B2476989.png)